![molecular formula C9H12Cl2N2O3S B2525928 methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride CAS No. 1184298-30-3](/img/structure/B2525928.png)
methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride
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Overview
Description
Methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride is a chemical compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride typically involves multiple steps. One common method includes the formation of the thiophene ring followed by chlorination. The amino group is then introduced through a series of reactions, including amination and formylation. The final step involves the esterification of the amino acid derivative to form the methyl ester, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the formamido group or to modify the thiophene ring.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride in anticancer therapy. The compound exhibits selective cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer treatment.
Case Study: Antiproliferative Effects
A notable study investigated the antiproliferative activity of related compounds with similar structural frameworks. These compounds were tested against human cancer cell lines such as HCT-116 and MCF-7. The results demonstrated that several derivatives exhibited IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation. Specifically, compounds within this class showed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, suggesting strong anticancer properties .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 plays a crucial role in the kynurenine pathway, which is implicated in various neurological and psychiatric disorders.
Case Study: IDO1 Inhibition
Research indicates that IDO1 inhibition can be beneficial in treating conditions such as Major Depressive Disorder and certain cancers. The compound's ability to penetrate the blood-brain barrier makes it a promising candidate for addressing central nervous system diseases . The structural modifications in this compound enhance its selectivity and efficacy as an IDO1 inhibitor, potentially leading to novel therapeutic strategies for treating depression and other neurodegenerative diseases.
Pharmaceutical Development
The compound is primarily used for research purposes and is not yet approved for clinical use. However, its high purity (>95%) and specific biological activities make it an attractive candidate for pharmaceutical development . Researchers are focusing on synthesizing derivatives with improved pharmacokinetic properties to enhance bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate hydrochloride: Similar structure but lacks the chlorine atom on the thiophene ring.
Methyl (2S)-2-amino-3-[(5-bromothiophen-2-yl)formamido]propanoate hydrochloride: Similar structure but with a bromine atom instead of chlorine.
Methyl (2S)-2-amino-3-[(5-methylthiophen-2-yl)formamido]propanoate hydrochloride: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom on the thiophene ring in methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for specific research and industrial applications.
Biological Activity
Methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride, with the CAS number 1184298-30-3, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is C9H12ClN2O3S, with a molecular weight of 299.17 g/mol. The compound is characterized by its solubility in various solvents and is typically stored at room temperature away from moisture to maintain stability .
Property | Value |
---|---|
Molecular Formula | C9H12ClN2O3S |
Molecular Weight | 299.17 g/mol |
Solubility | Varies based on solvent |
Storage Conditions | RT, away from moisture |
Biological Activity
Research indicates that this compound exhibits a range of biological activities. Its structure suggests potential interactions with various biological targets, particularly in the context of analgesic and anti-inflammatory effects.
The compound's activity may be attributed to its ability to modulate neurotransmitter systems and inflammatory pathways. Preliminary studies suggest that it may influence the cyclooxygenase (COX) pathway, similar to non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit prostaglandin synthesis .
Case Studies and Research Findings
- Analgesic Properties : In a study examining compounds with similar structures, methyl derivatives were shown to reduce pain responses in animal models. The mechanism involved inhibition of pain signaling pathways, suggesting potential use in pain management therapies .
- Anti-inflammatory Effects : Research on related compounds indicates that they may exhibit anti-inflammatory properties by suppressing pro-inflammatory cytokines and mediators. This could position this compound as a candidate for further development in treating inflammatory conditions .
- Neurotransmitter Interaction : Studies have indicated that compounds featuring thiophene rings can interact with serotonin and norepinephrine receptors, which are pivotal in mood regulation and pain perception. This interaction could provide insights into the compound's potential as an antidepressant or anxiolytic agent .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[(5-chlorothiophene-2-carbonyl)amino]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S.ClH/c1-15-9(14)5(11)4-12-8(13)6-2-3-7(10)16-6;/h2-3,5H,4,11H2,1H3,(H,12,13);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRVYFDXBIQQIJ-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)C1=CC=C(S1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CNC(=O)C1=CC=C(S1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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